molecular formula C16H20N2O B555373 Leucine-beta-naphthylamide CAS No. 732-85-4

Leucine-beta-naphthylamide

Cat. No. B555373
CAS RN: 732-85-4
M. Wt: 256.34 g/mol
InChI Key: JWHURRLUBVMKOT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucine-beta-naphthylamide is a substrate for leucine aminopeptidase and similar aminopeptidases like aminopeptidase M . It is analyzed by fluorescence analysis or coupled with a coupling reagent like p-dimethylaminocinnamaldehyde to form a colored precipitate .


Molecular Structure Analysis

The empirical formula of Leucine-beta-naphthylamide is C16H20N2O . The molecular weight is 256.34 and 292.80 when it’s in the form of hydrochloride .


Physical And Chemical Properties Analysis

Leucine-beta-naphthylamide is a powder . It is insoluble in water , but the hydrochloride form is soluble in water . It should be stored at a temperature of -20°C .

Scientific Research Applications

  • Colorimetric Determination of Leucine Aminopeptidase Activity : Leucine-β-naphthylamide is used as a substrate for colorimetric assays to determine leucine aminopeptidase activity in various biological samples (Green et al., 1955).

  • Clinical Evaluation of Serum Leucine Aminopeptidase : Its hydrolysis has been used in clinical settings for serum assays of leucine aminopeptidase, an enzyme indicative of certain physiological and pathological states (Banks et al., 1960).

  • Chromatographic Method for Determination of Leucine Aminopeptidase Activity : A chromatographic method using leucine-β-naphthylamide as a substrate has been developed for quantifying leucine aminopeptidase activity in complex matrices (Xiong et al., 2003).

  • Purification and Properties of Leucine Beta-Naphthylamidase : The enzyme has been purified from rabbit small-intestinal mucosal cells, providing insights into its biochemical properties and activity profile (Takesue, 1975).

  • Histochemical Demonstration of Leucine Aminopeptidase : Leucine-β-naphthylamide has been used in histochemical methods to localize leucine aminopeptidase in tissues, aiding in understanding its distribution and activity in various organs (Nachlas et al., 1957).

  • Microanalysis of Leucine Aminopeptidase on a Microchip : A microfabricated electrophoresis chip with two-photon excited fluorescence detection was used to assay leucine aminopeptidase, demonstrating the potential for miniaturized and efficient analytical techniques (Zugel et al., 2000).

Safety And Hazards

Leucine-beta-naphthylamide is suspected of causing cancer (Carcinogenicity, Category 2) . It is advised to use personal protective equipment, avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHURRLUBVMKOT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993920
Record name (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucine-beta-naphthylamide

CAS RN

732-85-4
Record name Leucine-β-naphthylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine-beta-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methyl-N-2-naphthylvaleramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucine-beta-naphthylamide
Reactant of Route 2
Reactant of Route 2
Leucine-beta-naphthylamide
Reactant of Route 3
Reactant of Route 3
Leucine-beta-naphthylamide
Reactant of Route 4
Reactant of Route 4
Leucine-beta-naphthylamide
Reactant of Route 5
Reactant of Route 5
Leucine-beta-naphthylamide
Reactant of Route 6
Reactant of Route 6
Leucine-beta-naphthylamide

Citations

For This Compound
65
Citations
M Hino, H Fuyamada, T Hayakawa, T Nagatsu… - Clinical …, 1976 - academic.oup.com
… with glycylproline p-nitroanilide as the substrate, which coincided with the peak with glycylproline beta-naphthylamide but was different from the peaks with leucine beta-naphthylamide. …
Number of citations: 90 academic.oup.com
L Orning, G Krivi, FA Fitzpatrick - Journal of Biological Chemistry, 1991 - Elsevier
… Purified LTA4 hydrolase exhibited an intrinsic aminopeptidase activity, hydrolyzing L-lysine-p-nitroanilide and L-leucine-beta-naphthylamide with apparent Km = 156 microM and 70 …
Number of citations: 175 www.sciencedirect.com
WE Serafin, UA Guidry, ET Dayton… - Proceedings of the …, 1991 - National Acad Sciences
… , as determined by cleavage of leucine-beta-naphthylamide and resolution of the reaction … - SD; n = 3) for leucine-beta-naphthylamide. When various amino acid beta-naphthylamides …
Number of citations: 12 www.pnas.org
S Al-Jassabi - Biochemistry. Biokhimiia, 1999 - europepmc.org
… The optimum pH for hydrolysis of L-leucine beta-naphthylamide (Leu-Nap) was 7.8. The Km values for the hydrolysis of Leu-Nap and Nalpha-benzoyl-DL-arginine beta-naphthylamide (…
Number of citations: 1 europepmc.org
H Hanson, HG Mannsfeldt, E Mendler… - Acta Biologica et …, 1967 - europepmc.org
[Studies on the behavior of leucine amide and leucine-beta-naphthylamide splitting aminopeptidases of the kidney in salicylamide nephrosis of cats]. - Abstract - Europe PMC …
Number of citations: 3 europepmc.org
OM Kazakova, NT Khokhrina, MG Uzbekov - Tsitologiia, 1990 - europepmc.org
… A histochemical investigation was made of aminopeptidase activities using L-leucine-beta-naphthylamide and D, L-alanine-beta-naphthylamine as respective substrates in the rat's …
Number of citations: 2 europepmc.org
H Yokozeki, T Hibino, K Sato - American Journal of …, 1987 - journals.physiology.org
… Benzoyl-DL-arginine-beta-naphthylamide (BANA) and L-leucine beta-naphthylamide (LeuNA) hydrolases in thermally induced sweat were sequentially purified by Sephacryl S-200 …
Number of citations: 15 journals.physiology.org
VA Balabanov, P Danev, S Radev - Vestnik Dermatologii i …, 1989 - europepmc.org
… The studies have shown that the proteolytic activity of the fungi in nutrient medium, as well as azocasein, leucinamide, and leucine beta-naphthylamide assimilation depend on the …
Number of citations: 2 europepmc.org
GH Mitschek - Experimentelle Pathologie, 1975 - europepmc.org
… by LOJDA with naphthol AS-phosphate and hexazonium pararosanilin leucine aminopeptidase--3.4.1.1. technique according to NACHLAS et al. with leucine beta-naphthylamide …
Number of citations: 4 europepmc.org
B ZSOLNAI, J SOMOGYI - ACTA …, 1972 - AKADEMIAI KIADO PO BOX 245, H …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.